molecular formula C8H6ClN3 B096777 7-Chloro-1,8-naphthyridin-2-amine CAS No. 15944-33-9

7-Chloro-1,8-naphthyridin-2-amine

Cat. No. B096777
CAS RN: 15944-33-9
M. Wt: 179.6 g/mol
InChI Key: HRXBYPUUCBEZAS-UHFFFAOYSA-N
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Description

7-Chloro-1,8-naphthyridin-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various naphthyridine derivatives. The compound is characterized by the presence of a chlorine atom and an amino group on the naphthyridine ring system. This structure is a scaffold for further chemical modifications and has been the subject of several studies due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of naphthyridine derivatives, including those related to 7-Chloro-1,8-naphthyridin-2-amine, has been explored through palladium-catalyzed amidation reactions. Specifically, the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines with primary amides has been reported to yield symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines with yields ranging from 50-90%. The process exhibits good functional-group tolerance, and monoamidation of 2,7-dichloro-1,8-naphthyridine can be selectively achieved, although the isolation of the product can be challenging, resulting in moderate yields .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be complex and diverse. For instance, the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been studied, leading to the formation of mono- and di-amino-substituted derivatives. These reactions can proceed under different experimental conditions, and an unexpected rearrangement has been observed, resulting in the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines. The structure of these compounds has been confirmed by X-ray crystallography, which provides insights into the molecular conformation and potential reactivity of the naphthyridine ring system .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the substituents on the ring system. For example, the presence of a cyano group and chlorine atoms in 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine allows for selective substitution reactions with amines. The reaction conditions, such as solvent choice and amine concentration, play a crucial role in determining whether mono- or di-substituted products are formed. Additionally, the potential for rearrangement reactions to occur during synthesis highlights the complexity of chemical reactions involving naphthyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are closely related to their molecular structure and the nature of their interactions with other molecules. Studies on the noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives have increased the understanding of binding mechanisms. The formation of proton-transfer complexes with carboxylic acids, ranging from monocarboxylic to tricarboxylic acids, has been observed. These complexes exhibit hydrogen bonding interactions, which contribute to the formation of three-dimensional framework structures in the crystalline state. Such interactions are essential for the design of supramolecular networks and have implications for the development of new materials and pharmaceuticals .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architecture

Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, a derivative of 7-Chloro-1,8-naphthyridin-2-amine, have highlighted its role in hydrogen bonding with acidic compounds. This has led to insights into its use in forming hydrogen bonded supramolecular architectures. The research revealed various crystalline forms of this compound, each showing different hydrogen bonding patterns, which are crucial in crystal packing (Jin et al., 2010).

Potential Antimalarial Activity

A study on N4-substituted 7-bromo-1,5-naphthyridin-4-amines, closely related to 7-Chloro-1,8-naphthyridin-2-amine, indicated significant antimalarial activity in certain compounds. These findings are critical for developing new antimalarial drugs (Barlin & Tan, 1985).

Catalytic Amidation

The catalytic amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines has been explored. This process yields di-amido-1,8-naphthyridines, demonstrating the compound's potential in chemical synthesis and functional-group tolerance (Ligthart et al., 2006).

Tele-Aminations and Ring Transformations

The reactivity of 2-halogeno- and 8-halogeno-1,7-naphthyridines under treatment with potassium amide has been studied. This research sheds light on the potential of 7-Chloro-1,8-naphthyridin-2-amine derivatives for various chemical transformations, including tele-aminations and ring transformations (Plas et al., 2010).

Antibacterial Properties

Research on pyridonecarboxylic acids, including derivatives of 7-Chloro-1,8-naphthyridin-2-amine, has demonstrated significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Egawa et al., 1984).

Microwave-Assisted Synthesis and Antimicrobial Activity

The efficient microwave-assisted synthesis of novel compounds involving 2-chloro-3-aryl-1,8-naphthyridines has been developed. This research not only provides insights into synthetic methods but also the antimicrobial activity of the synthesized products (Sakram et al., 2018).

Synthesis and Animation

Studies on the synthesis and animation of chloro-and bromo-1,7-naphthyridine, using amines and liquid ammonia, have expanded the understanding of chemical properties and reactions of naphthyridine derivatives (Woźniak & Plas, 1978).

Photoluminescent Properties

Research on the photoluminescent properties of tetracarbonyl(naphthyridylamido)rhenium(I) complexes, derived from naphthyridine compounds, indicates potential applications in materials science, particularly in developing new luminescent materials (Zuo et al., 2003).

Supramolecular Adducts Formation

Investigations into the formation of supramolecular adducts using 5,7-dimethyl-1,8-naphthyridine-2-amine demonstrate its utility in creating various crystalline solids with potential applications in material science and chemistry (Dong et al., 2017).

Safety And Hazards

The safety data sheet for 7-Chloro-1,8-naphthyridin-2-amine indicates that it has a hazard alert code of 2 . The signal word for this compound is "Warning" .

Relevant Papers The relevant papers for 7-Chloro-1,8-naphthyridin-2-amine can be found in the references provided .

properties

IUPAC Name

7-chloro-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXBYPUUCBEZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166661
Record name 7-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,8-naphthyridin-2-amine

CAS RN

15944-33-9
Record name 2-Amino-7-chloro-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15944-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1,8-naphthyridin-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015944339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1,8-naphthyridin-2-amine
Source EPA DSSTox
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Record name 7-chloro-1,8-naphthyridin-2-amine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.419
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M BUCHA, L EPPAKAYALA, SS SRIPELLY… - 2015 - researchgate.net
A new family of Naphthyridines heterocycle have been synthesized by the condensation of various N-Substituted-Naphthyridines with tributyl (5-substitutedthiophen-2-yl) stannanes. All …
Number of citations: 1 www.researchgate.net
C Kumari, D Sain, S Dey - Sensors and Actuators B: Chemical, 2018 - Elsevier
A very important human body content and biologically active Uric acid (UA) was specifically and selectively detected by a new fluorescent ‘turn-on’ probe (R1). Sharp and instant colour …
Number of citations: 8 www.sciencedirect.com
SS Shankar, E Laxminarayana, MT Chary - researchgate.net
7-Amino-2-methyl-1, 8-naphthyridin-4-ol (1) undergoes condensation with different aromatic aldehydes to form 7-arylideneamino-2-methyl-1, 8-naphthyridin-4-ol (2a-j). Compounds (2a-…
Number of citations: 0 www.researchgate.net

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